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Compound of Interest

Compound Name: 4-Chloro-3-hydroxybutyric acid

CAS No.: 95574-97-3

Cat. No.: B3333280 Get Quote

4-Chloro-3-hydroxybutyric acid is a bifunctional molecule of significant interest in the

pharmaceutical and fine chemical industries. Its combination of a carboxylic acid, a secondary

alcohol, and a chloroalkane moiety, often with specific stereochemistry, makes it a valuable

chiral building block for the synthesis of complex active pharmaceutical ingredients (APIs). A

notable application is its role as an intermediate in the synthesis of cholesterol-lowering drugs

like atorvastatin[1].

Understanding the solubility of this compound in various organic solvents is a critical-path

parameter for researchers and process chemists. Solubility data governs fundamental aspects

of drug development and manufacturing, including:

Reaction Kinetics: The choice of solvent directly impacts reaction rates, yield, and purity by

controlling the concentration of reactants in the solution phase.

Purification and Isolation: Efficient purification, whether through crystallization or

chromatography, depends on a precise understanding of solubility and anti-solvency

behaviors.

Work-up and Extraction: As a compound with good water solubility, knowledge of its

partitioning into various organic solvents is essential for designing effective extraction

protocols[2].

Formulation: For direct use, solubility dictates the choice of excipients and delivery systems.
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This guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-3-
hydroxybutyric acid, grounded in its physicochemical properties and the theoretical principles

of solute-solvent interactions. It further outlines a robust experimental protocol for determining

solubility, ensuring scientific integrity and reproducibility.

Physicochemical Properties and Their Influence on
Solubility
The solubility of a molecule is intrinsically linked to its structure. 4-Chloro-3-hydroxybutyric
acid possesses three key functional groups that dictate its interactions with solvents:

Carboxylic Acid (-COOH): This group is highly polar and can act as both a hydrogen bond

donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen).

This feature promotes strong interactions with polar protic solvents (e.g., alcohols) and polar

aprotic solvents (e.g., acetone, ethyl acetate).

Hydroxyl Group (-OH): Similar to the carboxylic acid, the secondary alcohol group is polar

and capable of both donating and accepting hydrogen bonds, further enhancing its affinity for

polar solvents.

Chlorine Atom (-Cl): The electronegative chlorine atom induces a dipole moment,

contributing to the overall polarity of the molecule. It primarily engages in weaker dipole-

dipole and van der Waals interactions.

While specific experimental data for the free acid is limited, examining the properties of its

closely related derivatives, such as the ethyl ester and the nitrile, provides valuable context. For

instance, the ethyl ester has a molecular weight of approximately 166.60 g/mol and a density of

around 1.19 g/mL[1][3][4]. The nitrile form has a molecular weight of 119.55 g/mol and is

described as a colorless or slightly yellow liquid[5][6]. The computed XLogP3 value for the

related methyl ester is 0, suggesting a balance between hydrophilic and lipophilic character[7].

The free acid itself is noted to have good solubility in aqueous phases, which underscores its

polar nature[2].

Theoretical Framework: Predicting Solubility
Behavior
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The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute's

solubility is maximized in a solvent that shares similar intermolecular interaction capabilities.

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are excellent

hydrogen bond donors and acceptors. Due to the presence of both -COOH and -OH groups,

4-Chloro-3-hydroxybutyric acid is expected to exhibit high solubility in these solvents

through strong hydrogen bonding networks. The nitrile derivative is noted as being slightly

soluble in methanol[5].

Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone, Dichloromethane): These solvents

possess dipole moments and can act as hydrogen bond acceptors but lack donor

capabilities. The carboxylic acid and hydroxyl groups of the solute can still form hydrogen

bonds with the acceptor sites on the solvent molecules (e.g., the carbonyl oxygen of ethyl

acetate). Solvents like ethyl acetate and dichloromethane are cited as effective extraction

solvents, implying significant solubility[2].

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak

van der Waals forces. The high polarity and hydrogen bonding capacity of 4-Chloro-3-
hydroxybutyric acid make it poorly suited for these solvents, and low solubility is expected.

The interplay of these interactions is visualized in the diagram below.
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Figure 1: Solute-Solvent Interaction Model
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Figure 2: Shake-Flask Experimental Workflow
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Figure 2: Shake-Flask Experimental Workflow
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Conclusion
While quantitative public data on the solubility of 4-Chloro-3-hydroxybutyric acid is sparse, a

strong qualitative and predictive understanding can be established from its molecular structure

and data from related synthetic processes. The molecule's polarity, driven by its carboxylic acid

and hydroxyl functionalities, suggests high solubility in polar protic solvents and good solubility

in many polar aprotic solvents, which is corroborated by its use in various reaction and

extraction schemes. For drug development and process optimization, it is imperative that this

theoretical understanding is supplemented with precise experimental data generated via a

robust and validated protocol, such as the shake-flask equilibrium method detailed herein.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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